Erythrose, 2-O-|A-D-glucopyranosyl-
Description
Erythrose, 2-O-α-D-glucopyranosyl-, is a glycosylated derivative of erythrose, a four-carbon monosaccharide. This compound features an α-D-glucopyranosyl moiety attached to the 2-hydroxyl group of erythrose, forming a glycosidic bond. Such modifications are critical in altering the physicochemical and biological properties of the parent sugar. Erythrose derivatives are notable in metabolic pathways, particularly in microbial biosynthesis of polyols like erythritol, where erythrose serves as a substrate for reductases . The addition of a glucopyranosyl group at the 2-O position may influence enzymatic recognition, solubility, and metabolic flux, making this compound relevant in both biochemical and synthetic contexts.
Properties
Molecular Formula |
C10H18O9 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(2R,3R)-3,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal |
InChI |
InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5+,6-,7-,8+,9-,10-/m1/s1 |
InChI Key |
RBCGCCLPRSZZCE-RDJCPNPNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Protecting Erythrose
Erythrose’s aldehyde and hydroxyl groups must be protected to prevent self-condensation and direct glycosylation to the 2-position. Common strategies include:
- Dithioacetal Protection : Erythrose’s aldehyde can be converted to a diethyl dithioacetal (e.g., using ethanethiol and acid catalysts).
- Acetal/Isopropylidene Protection : Hydroxyl groups at positions 1, 3, and 4 may be protected via ketalization with acetone or other ketones.
Example :
- Step 1 : Protect erythrose’s aldehyde as a diethyl dithioacetal.
- Step 2 : Protect remaining hydroxyl groups (e.g., 1,3,4-positions) using isopropylidene groups.
- Step 3 : Deprotect the 2-OH selectively for glycosylation.
Activation of the Glucopyranosyl Donor
The β-D-glucopyranosyl donor must be activated to facilitate nucleophilic attack. Common donors include:
- Glycosyl Bromides : Tetra-O-acetyl-β-D-glucopyranosyl bromide, generated via bromination of glucopyranose derivatives.
- Trichloroacetimidates : Activated using trichloroacetic anhydride and a base (e.g., 2,4,6-trimethylpyridine).
Stereochemical Control :
Glycosylation Reaction
The protected erythrose acceptor reacts with the activated glucopyranosyl donor. Key factors include solvent, temperature, and catalysts.
Example Protocol :
Deprotection and Purification
Post-glycosylation, protecting groups are removed, and the product is purified via chromatography (e.g., silica gel or HPLC).
Enzymatic Synthesis
Enzymatic methods leverage glycosyltransferases for regioselective coupling. While less common for erythrose derivatives, this approach offers high specificity.
Glycosyltransferase-Mediated Coupling
- Enzyme Source : Recombinant β-glucosyltransferases (e.g., from plants or microbes).
- Substrate Specificity : Erythrose derivatives must be compatible with the enzyme’s acceptor preference.
- Limitations : Limited availability of enzymes targeting erythrose.
Key Challenges and Solutions
Stereochemical Control
Achieving β-anomer formation requires:
Erythrose Reactivity
Erythrose’s aldehyde is prone to oxidation or condensation. Solutions include:
- Dithioacetal Protection : Stabilizes the aldehyde as a thioacetal.
- Low-Temperature Reactions : Minimize side reactions during glycosylation.
Structural Confirmation
Post-synthesis characterization involves:
Chemical Reactions Analysis
Types of Reactions
Erythrose, 2-O-|A-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding acids.
Reduction: The carbonyl group in erythrose can be reduced to form sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.
Major Products
The major products formed from these reactions include erythronic acid (from oxidation), erythritol (from reduction), and various substituted erythrose derivatives (from substitution reactions) .
Scientific Research Applications
Erythrose, 2-O-|A-D-glucopyranosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.
Mechanism of Action
The mechanism by which Erythrose, 2-O-|A-D-glucopyranosyl- exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The glucopyranosyl group can be cleaved by glycosidases, releasing erythrose, which can then participate in various metabolic pathways. The compound’s stability and bioavailability are enhanced by the glycosidic bond, making it a valuable compound in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Erythrose, 2-O-α-D-glucopyranosyl-, differs from other glycosylated sugars in the position and stereochemistry of the glycosidic bond. Key structural analogs include:
The 2-O substitution in the target compound contrasts with common glycosylation patterns in flavonoids (e.g., 7-O or 3-O positions) and other glucopyranosyl derivatives (e.g., 1→4 linkages in oligosaccharides) .
Analytical and Regulatory Considerations
- Identification: NMR and mass spectrometry are critical for distinguishing 2-O-α-D-glucopyranosyl-erythrose from isomers. For example, the 2-O substitution produces distinct 1H-NMR signals compared to 3-O or 4-O analogs .
- Purity Standards : Per Carbohydrate Research guidelines, full characterization (e.g., optical rotation, elemental analysis) is required for title compounds, a standard applied to similar glycosides .
Key Research Findings
- Enzymatic Specificity: Erythrose reductases in Y.
- Synthetic Challenges : Regioselective glycosylation at the 2-O position requires precise protecting group strategies, contrasting with more common 4-O or 6-O modifications .
Biological Activity
Erythrose, 2-O-α-D-glucopyranosyl- is a glycosylated sugar compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, metabolic pathways, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
Erythrose, 2-O-α-D-glucopyranosyl- is a disaccharide formed by the glycosidic linkage between erythrose and glucose. Its structural formula can be represented as follows:
This compound exhibits properties typical of carbohydrates, including solubility in water and participation in various metabolic pathways.
Biological Activity
1. Metabolic Pathways:
Erythrose is involved in several metabolic processes, particularly in energy production and biosynthesis. It plays a crucial role in the pentose phosphate pathway (PPP), which is essential for cellular metabolism and the generation of NADPH, a critical cofactor in anabolic reactions.
2. Antioxidant Properties:
Research indicates that erythrose derivatives possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is significant as oxidative stress is linked to various diseases, including cancer and cardiovascular disorders.
3. Glycosylation Effects:
The glycosylation of erythrose alters its biological activity compared to its aglycone form. Glycosylated compounds often exhibit enhanced stability and bioavailability, making them more effective in biological applications .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various glycosylated compounds, including erythrose derivatives. The results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their potential use as natural antioxidants in food and pharmaceutical applications.
Case Study 2: Metabolic Impact
Another research focused on the metabolic impact of erythrose on yeast models. The findings revealed that supplementation with erythrose enhanced the biosynthesis of flavonoids in Saccharomyces cerevisiae, indicating its role as a precursor in secondary metabolite production . This suggests that erythrose could be utilized in biotechnological applications to enhance the production of valuable phytochemicals.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
